molecular formula C9H11B B1265819 5-Bromo-1,2,4-trimethylbenzene CAS No. 5469-19-2

5-Bromo-1,2,4-trimethylbenzene

Cat. No. B1265819
CAS RN: 5469-19-2
M. Wt: 199.09 g/mol
InChI Key: SCZXFZRJDVZMJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1,2,4-trimethylbenzene involves multiple steps, often starting from simpler benzene derivatives. One method reported involves the synthesis of derivatives such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, indicating a complex multistep synthetic route that may involve halogenation and alkylation steps (Arockia Samy & Alexander, 2012).

Molecular Structure Analysis

The crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, a related compound, provides insights into the potential structural characteristics of 5-Bromo-1,2,4-trimethylbenzene, such as crystallization in the triclinic system and specific lattice parameters. These details hint at the molecular complexity and the stability of its structure through van der Waals interactions (Arockia Samy & Alexander, 2012).

Scientific Research Applications

Halogenation Processes

5-Bromo-1,2,4-trimethylbenzene plays a significant role in halogenation processes. Bovonsombat and Mcnelis (1993) describe the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. Their study showcases how different catalysts and halogen sources can be used to prepare mixed halogenated compounds, demonstrating the versatility of 5-Bromo-1,2,4-trimethylbenzene in creating various halogenated derivatives (Bovonsombat & Mcnelis, 1993).

Catalytic Applications

In catalysis, Röger, Möller, and O'connor (1997) propose using the transformation of 1,2,4-trimethylbenzene as a probe reaction to monitor catalytic effects, such as inertisation of external surfaces of HZSM-5. This approach reflects changes in external activity and overall activity, highlighting the use of 5-Bromo-1,2,4-trimethylbenzene in understanding and improving catalytic processes (Röger, Möller, & O'connor, 1997).

Organic Synthesis

In organic synthesis, Güven Kuzey et al. (2020) detail the preparation of mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. Their work includes the synthesis, spectroscopy, crystallography, and biological activity studies of these compounds, illustrating the utility of 5-Bromo-1,2,4-trimethylbenzene in complex organic syntheses (Güven Kuzey et al., 2020).

Liquid Crystal Research

Bertini et al. (2003) investigate the influence of the nature of the phenyl substituent on the mesogenic properties of enantiopure trioxadecalin derived liquid crystals. This study highlights the role of 5-Bromo-1,2,4-trimethylbenzene in developing chiral precursor compounds for the synthesis of chiral liquid crystals, demonstrating its relevance in materials science (Bertini et al., 2003).

Crystallographic Studies

El-Hiti et al. (2018) focus on the crystallographic properties of 5-Bromo-1-(4-bromophenyl)isatin. Their findings contribute to the understanding of molecular interactions and crystallographic structures, emphasizing the importance of 5-Bromo-1,2,4-trimethylbenzene in crystallography (El-Hiti et al., 2018).

Future Directions

5-Bromo-1,2,4-trimethylbenzene has been used in the preparation of ubiquinones, also referred to as Coenzyme Q . This suggests potential future directions in the field of biochemistry.

Relevant Papers There are several papers relevant to 5-Bromo-1,2,4-trimethylbenzene. For instance, one paper discusses the experimental and theoretical studies of 1,3,5-tris (bromomethyl)-2,4,6-trimethylbenzene . Another paper presents an efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone .

properties

IUPAC Name

1-bromo-2,4,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZXFZRJDVZMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203144
Record name 5-Bromo-1,2,4-trimethylbenzene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,4-trimethylbenzene

CAS RN

5469-19-2
Record name 1-Bromo-2,4,5-trimethylbenzene
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Record name 5-Bromo-1,2,4-trimethylbenzene
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Record name 5469-19-2
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Record name 5-Bromo-1,2,4-trimethylbenzene
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Record name 5-bromo-1,2,4-trimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
BA Schweitzer, ET Kool - The Journal of organic chemistry, 1994 - ACS Publications
Described are the design, synthesis, and structures of three nonpolar nucleoside isosteres to be used as probes of noncovalent bonding in DNA and as isosteric replacements for the …
Number of citations: 228 pubs.acs.org
AG Shtukenberg, X Zhu, Y Yang… - Crystal Growth & Design, 2020 - ACS Publications
Two books that describe the forms of thin films of many molecular crystals grown from the melt in polarized light, “Gedrillte” Kristalle (1929) by Ferdinand Bernauer and …
Number of citations: 28 pubs.acs.org
L Zhu - 1991 - search.proquest.com
Highly reactive zinc was prepared by the lithium naphthalenide reduction of zinc halides. This highly reactive zinc readily undergoes oxidative addition to alkyl, aryl and vinyl iodides …
Number of citations: 4 search.proquest.com
S Hettiarachchi, W Chan - 1989 - Citeseer
SRI International undertook this project for the Naval Air Development Center (Contract No. N62269-85-C-0290) to develop macrocyclic corrosion inhibitors for metals in a naval …
Number of citations: 4 citeseerx.ist.psu.edu
Z Weng, S Teo, LL Koh, TSA Hor - Organometallics, 2004 - ACS Publications
Complexation of the bidentate ferrocenylamine [η-C 5 H 4 (CH 2 ) 2 N(CH 3 ) 2 ] 2 Fe (1) with PdCl 2 (MeCN) 2 in MeOH at room temperature gives air-stable Pd 2 Cl 4 {Fe[η-C 5 H 4 (…
Number of citations: 50 pubs.acs.org
T Böhme, M Lorentzen… - Polycyclic Aromatic …, 2017 - Taylor & Francis
The dimethylated phenanthrenes 2,3-dimethylphenanthrene (4a), 2,7-dimethylphenanthrene (4b), 2,6-dimethylphenanthrene (4c) and 1,7-dimethylphenanthrene (4d) have been …
Number of citations: 6 www.tandfonline.com
YS Jeong, BY Jo, CM Seong… - Bulletin of the Korean …, 2000 - researchgate.net
Ubiquinones, also called Coenzyme Qn, are benzoquino nes with isoprenyl units as side chain. Ubiquinones are found in mitochondria of the almost ubiquitous nature rang ing from …
Number of citations: 16 www.researchgate.net
HK Bjelland - 2018 - uis.brage.unit.no
This thesis captures the process of synthesizing gram quantities of the compounds 2,3-dimethylphenanthrene (7a), 2,7-dimethylphenanthrene (7b) and 1,7-dimethylphenanthrene (7c) …
Number of citations: 1 uis.brage.unit.no
OA Sadygov, KM Alimardanov… - Russian Journal of Organic …, 2005 - Springer
Induced bromination of aromatic compounds in a system MBr-acid-NaOCl was studied. Optimum conditions of the process were developed, kinetics of the reactions were investigated, …
Number of citations: 3 link.springer.com
CH Tsai - kilthub.cmu.edu
Organic semiconductors have attracted researchers’ attention due to their fascinating electronic and photophysical properties. These types of materials have been incorporated into a …
Number of citations: 3 kilthub.cmu.edu

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